Ethyl-2-(carbamoylhydrazono)-propanoate
Description
Ethyl-2-(carbamoylhydrazono)-propanoate (CAS 861211-81-6) is a hydrazono-propanoate derivative characterized by a carbamoylhydrazone moiety and an ester functional group. Its structure includes a propanoate backbone substituted with a carbamoylhydrazone group at the 2-position, often with additional substituents such as a 4-chlorophenylsulfonyl group in specific derivatives (e.g., ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate) . This compound class is of interest in medicinal chemistry due to its structural resemblance to bioactive hydrazone derivatives, which are known for antiplatelet, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C6H11N3O3 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
ethyl 2-(carbamoylhydrazinylidene)propanoate |
InChI |
InChI=1S/C6H11N3O3/c1-3-12-5(10)4(2)8-9-6(7)11/h3H2,1-2H3,(H3,7,9,11) |
InChI Key |
HVFVGYAKDVKQEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- Ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives: These compounds feature a phenylhydrazone group and a ketone at the 3-position. The 4-hydroxyphenyl-substituted derivative (compound 3m) demonstrated the highest antiplatelet activity against arachidonic acid (AA)- and adenosine diphosphate (ADP)-induced aggregation, though it was less potent than aspirin .
- (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate: This analog substitutes the carbamoylhydrazone with a 4-bromophenylhydrazone group. It exhibits moderate toxicity, requiring strict safety protocols (e.g., protective gear, avoidance of ignition sources) .
Table 1: Structural and Functional Comparison
Spectroscopic and Analytical Differences
- Infrared (IR) Spectroscopy: this compound derivatives exhibit C=O stretches at ~1699–1732 cm⁻¹ (ester) and N-H bends at ~1654–1674 cm⁻¹, consistent with hydrazone and carbamate functionalities . In contrast, phenylhydrazono derivatives (e.g., compound 3m) show similar ester carbonyl peaks but lack carbamoyl-specific bands .
- Elemental Analysis: this compound derivatives (e.g., CAS 861211-81-6) have calculated C/H/N ratios aligning with carbamoyl and sulfonyl groups, while phenylhydrazono analogs show higher carbon content due to aromatic substituents .
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